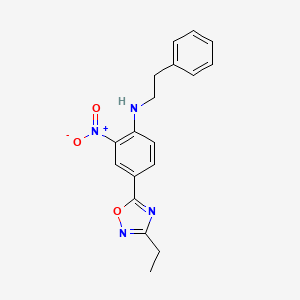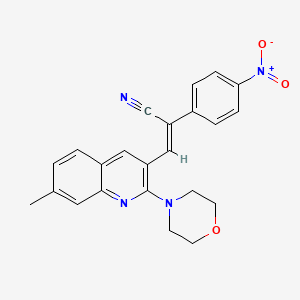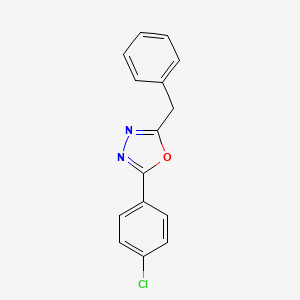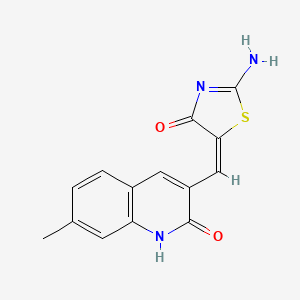
(E)-5-((2-hydroxy-7-methylquinolin-3-yl)methylene)-2-iminothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-((2-hydroxy-7-methylquinolin-3-yl)methylene)-2-iminothiazolidin-4-one, commonly known as HM-3, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of iminothiazolidinones and has been found to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of HM-3 is not fully understood, but it has been proposed that HM-3 exerts its biological activities by inhibiting various signaling pathways. HM-3 has been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory cytokines. Additionally, HM-3 has been found to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
HM-3 has been found to exhibit various biochemical and physiological effects. HM-3 has been reported to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation, which are indicators of oxidative stress. Additionally, HM-3 has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. HM-3 has also been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of HM-3 is its potential therapeutic applications in various diseases, such as cancer and inflammation. Additionally, HM-3 has been found to have low toxicity and high stability, making it a suitable candidate for further development. However, one of the limitations of HM-3 is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of HM-3. One of the future directions is to investigate the potential therapeutic applications of HM-3 in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of HM-3 and its effects on various signaling pathways. Furthermore, the development of novel formulations of HM-3 with improved solubility and bioavailability may enhance its therapeutic potential.
Synthesemethoden
The synthesis of HM-3 involves the condensation of 2-hydroxy-7-methylquinoline-3-carbaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with ethyl chloroacetate and sodium hydroxide to yield the final product, HM-3. This synthesis method has been reported to have a high yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
HM-3 has been found to exhibit various biological activities, such as antioxidant, anti-inflammatory, and antitumor properties. Due to its potential therapeutic applications, HM-3 has been extensively studied in scientific research. HM-3 has been reported to inhibit the growth of cancer cells, induce apoptosis, and reduce the expression of inflammatory cytokines. Additionally, HM-3 has been found to protect against oxidative stress-induced damage in various cell types.
Eigenschaften
IUPAC Name |
(5E)-2-amino-5-[(7-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-7-2-3-8-5-9(12(18)16-10(8)4-7)6-11-13(19)17-14(15)20-11/h2-6H,1H3,(H,16,18)(H2,15,17,19)/b11-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSJTUHBULAUQI-IZZDOVSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C=C3C(=O)N=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)/C=C/3\C(=O)N=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
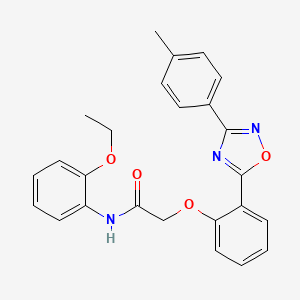
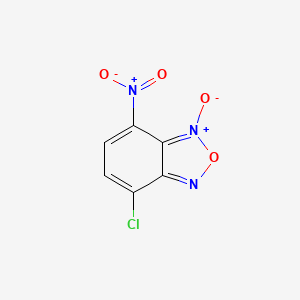
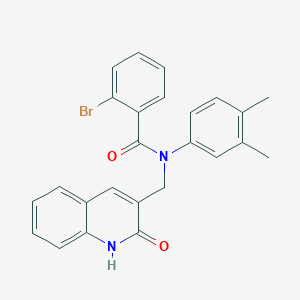

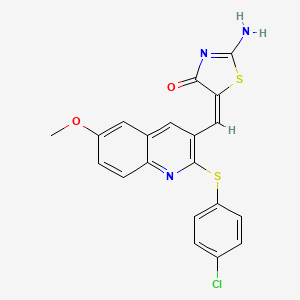
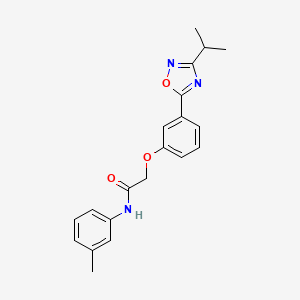
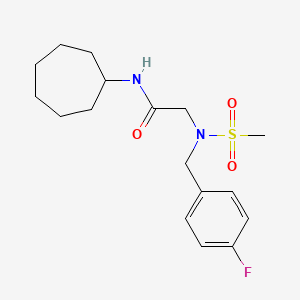
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B7708089.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B7708091.png)

